

spectroscopic analysis of diisononyl adipate (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Diisononyl adipate	
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Spectroscopic Analysis of Diisononyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **diisononyl adipate** (DINA), a widely used plasticizer. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the chemical analysis and characterization of this compound.

Introduction to Diisononyl Adipate

Diisononyl adipate (DINA) is the diester of adipic acid and isononyl alcohol.[1][2][3] It is a colorless, oily liquid with a mild odor, and it is soluble in common organic solvents.[4][5] DINA is primarily used as a plasticizer in various polymer formulations, most notably in polyvinyl chloride (PVC), to impart flexibility and durability.[1] Its low volatility and excellent low-temperature performance make it a preferred choice in many applications.[5][6] Accurate and thorough spectroscopic analysis is crucial for quality control, stability studies, and understanding its interactions within different matrices.

Spectroscopic Data Summary







The following table summarizes the expected spectroscopic data for **diisononyl adipate**. It is important to note that "isononyl" refers to a mixture of branched-chain isomers, which will lead to more complex NMR spectra than a linear nonyl chain. The data presented here are based on the primary isomeric structure, bis(7-methyloctyl) hexanedioate, and general knowledge of similar adipate esters.



Spectroscopic Technique	Parameter	Expected Value/Observation	Assignment/Interpret ation
¹ H NMR (CDCl ₃)	Chemical Shift (δ)	~ 4.05 ppm (t)	-O-CH ₂ - (Ester)
~ 2.25 ppm (t)	-O=C-CH ₂ - (Adipate)		
~ 1.60 ppm (m)	-O=C-CH2-CH2- (Adipate)		
~ 1.20-1.40 ppm (m)	Methylene groups in the isononyl chain		
~ 1.15 ppm (m)	CH- (Isononyl branch point)		
~ 0.85 ppm (d)	CH₃- (Isononyl terminal methyls)		
¹³ C NMR (CDCl ₃)	Chemical Shift (δ)	~ 173 ppm	C=O (Ester carbonyl)
~ 65 ppm	-O-CH ₂ - (Ester)		
~ 38 ppm	-CH- (Isononyl branch point)		
~ 34 ppm	-O=C-CH ₂ - (Adipate)		
~ 29-30 ppm	Methylene carbons in the isononyl chain		
~ 25 ppm	-O=C-CH2-CH2- (Adipate)	-	
~ 22 ppm	CH₃- (Isononyl terminal methyls)	-	
IR Spectroscopy (Neat)	Wavenumber (cm ⁻¹)	~ 2950-2850 cm ⁻¹ (strong)	C-H stretching (alkane)
~ 1735 cm ⁻¹ (strong)	C=O stretching (ester)		
~ 1460 cm ⁻¹ (medium)	C-H bending (alkane)	- -	



~ 1170 cm ⁻¹ (strong)	C-O stretching (ester)		
Mass Spectrometry (EI)	m/z	398.6	[M] ⁺ (Molecular Ion)
Various fragments	Fragmentation pattern characteristic of long-chain esters		

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of diisononyl adipate for ¹H
 NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7][8]
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[7][9] CDCl₃ is a common choice for nonpolar organic compounds.[7]
- Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7] To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.[10][11]
- Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[7]

3.1.2. NMR Data Acquisition

 Instrument Insertion: Place the NMR tube into a spinner turbine and adjust the depth using a gauge. Insert the sample into the NMR spectrometer.



- Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[7] The magnetic field homogeneity is then optimized through a process called shimming to improve spectral resolution.[7]
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[7]
- Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[7] For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[11][12]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

Diisononyl adipate, being a liquid, is most easily analyzed as a "neat" sample (undiluted).[13] [14]

- Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[14] Handle them by the edges to avoid transferring moisture.
- Sample Application: Place one to two drops of **diisononyl adipate** onto the center of one salt plate.[13][14]
- Sandwich Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[14][15]
- Mounting: Place the "sandwich" into the sample holder of the IR spectrometer.[13][14]

3.2.2. IR Data Acquisition

- Background Scan: First, run a background spectrum with no sample in the beam path. This
 is to be subtracted from the sample spectrum to remove contributions from atmospheric CO₂
 and water vapor.
- Sample Scan: Place the sample holder with the prepared salt plates into the instrument's sample beam.[16]



- Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

- Dilution: Prepare a dilute solution of diisononyl adipate in a volatile organic solvent such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.
- Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively pure substance like DINA, direct infusion or GC-MS are common.

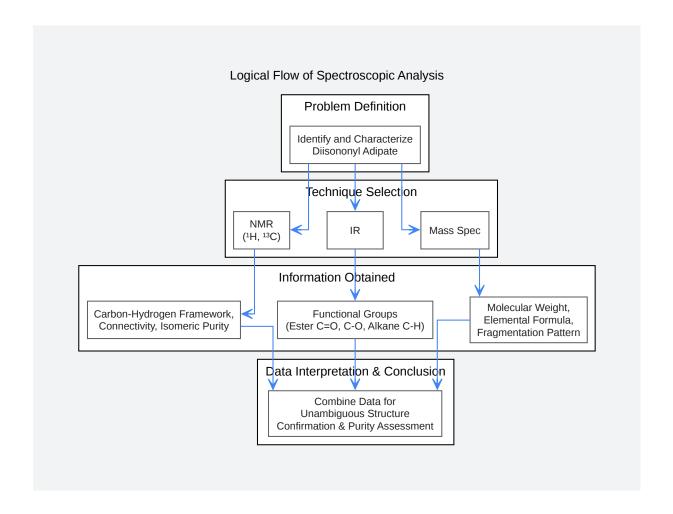
3.3.2. MS Data Acquisition

- Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS that often produces a rich fragmentation pattern useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in a prominent molecular ion peak.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

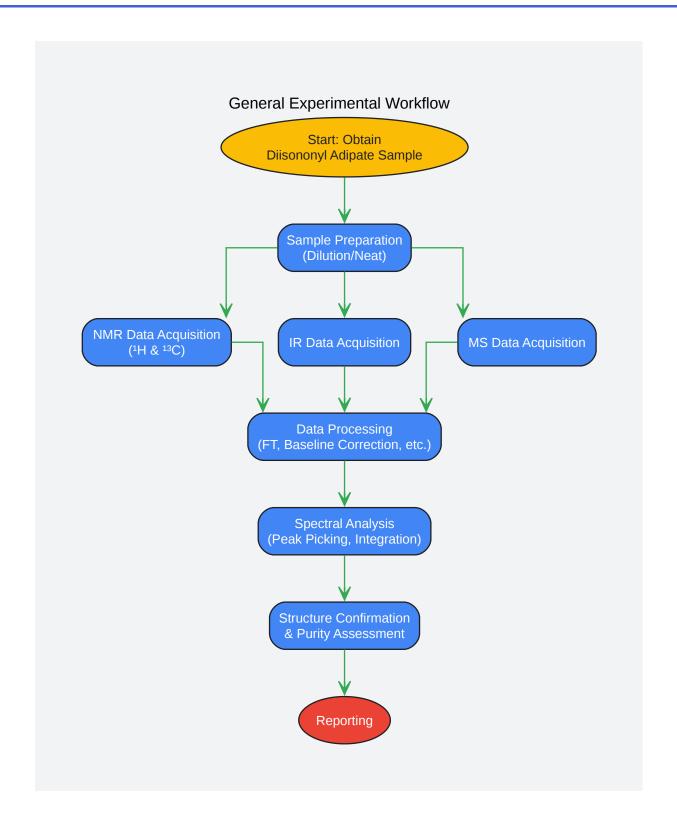




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Caption: Logical flow for the structural elucidation of **diisononyl adipate**.





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